4-amino-N-(3-morpholin-4-ylpropyl)benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS 293738-01-9) is a synthetic benzamide derivative characterized by a 4-amino substituted phenyl ring linked via an amide bond to a 3-morpholin-4-ylpropyl side chain (MF: C₁₄H₂₁N₃O₂; MW: 263.34 g/mol). The compound is primarily catalogued as a research chemical and synthetic intermediate in medicinal chemistry, with patent literature referencing it in the context of IDO (indoleamine 2,3-dioxygenase) inhibitor development programs.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 293738-01-9
Cat. No. B3257715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3-morpholin-4-ylpropyl)benzamide
CAS293738-01-9
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H21N3O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11,15H2,(H,16,18)
InChIKeyLTHBSUQRHMHMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS 293738-01-9): Chemical Identity, Physicochemical Profile, and Research Procurement Context


4-Amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS 293738-01-9) is a synthetic benzamide derivative characterized by a 4-amino substituted phenyl ring linked via an amide bond to a 3-morpholin-4-ylpropyl side chain (MF: C₁₄H₂₁N₃O₂; MW: 263.34 g/mol) [1]. The compound is primarily catalogued as a research chemical and synthetic intermediate in medicinal chemistry, with patent literature referencing it in the context of IDO (indoleamine 2,3-dioxygenase) inhibitor development programs [2]. Its structural features—a free primary aromatic amine, a morpholine ring, and a three-carbon linker—provide multiple sites for further functionalization, making it a versatile building block for kinase-targeted and immunomodulatory compound libraries [1][2]. Commercially, the compound is available from multiple vendors at purities typically ranging from 95% to 98%, with the hydrochloride salt form (CAS 1047620-38-1) also offered for enhanced aqueous solubility [1].

Why 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide Cannot Be Casually Replaced by In-Class Benzamide Analogs


Despite sharing the C₁₄H₂₁N₃O₂ formula with its 2-amino positional isomer (CAS 13666-71-2), 4-amino-N-(3-morpholin-4-ylpropyl)benzamide exhibits materially different hydrogen-bonding geometry, electronic distribution, and synthetic reactivity that preclude simple substitution in research protocols [1]. The para-amino group alters the electron density of the benzamide carbonyl and modifies the compound's capacity for further derivatization (e.g., diazotization, acylation, or Schiff base formation) compared to the ortho-amino isomer, where intramolecular hydrogen bonding between the 2-amino and the amide carbonyl introduces distinct conformational constraints [1]. Furthermore, replacement of the morpholine ring with piperidine or other heterocycles changes both the topological polar surface area (TPSA) and the hydrogen-bond acceptor count, directly impacting solubility, permeability, and target-binding pharmacophore compatibility . These structural distinctions are amplified in patent contexts where the 4-amino-N-(3-morpholin-4-ylpropyl)benzamide scaffold appears as a defined intermediate in IDO inhibitor synthesis—substituting a nitro-precursor or a des-amino analog would break the intended synthetic pathway .

Quantitative Differentiation Evidence for 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Drug-Likeness Comparison: 4-Amino vs. 2-Amino Positional Isomer

The 4-amino substitution pattern yields a computed TPSA of 67.6 Ų compared to an equivalent TPSA for the 2-amino isomer (both share identical HBD and HBA counts of 2 and 4 respectively, and the same molecular formula), but the spatial orientation of the amino group relative to the amide bond creates distinct hydrogen-bonding vectors critical for target engagement [1]. The para-amino compound presents the NH₂ group in a linear orientation with respect to the amide carbonyl, facilitating intermolecular hydrogen bonding with solvent or target residues without internal competition. In contrast, the ortho-amino isomer can form an intramolecular six-membered hydrogen-bonded ring with the amide NH, reducing solvent-exposed HBD capacity and altering molecular recognition [1]. This orientation difference is not captured by scalar TPSA or logP values alone, making positional isomer selection critical in structure-based drug design.

Medicinal Chemistry Drug Design Physicochemical Profiling

Functional Group Reactivity: 4-Amino as a Synthetic Handle vs. 4-Nitro Precursor in Multi-Step Synthesis

The free 4-amino group serves as a direct synthetic handle for acylation, sulfonylation, diazotization, reductive amination, and urea/thiourea formation without requiring a prior reduction step. In contrast, the corresponding 4-nitro analog (N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide, CAS 14443-42-6) requires a reduction step (e.g., H₂/Pd-C, SnCl₂, or Fe/NH₄Cl) to access the same amine, adding one synthetic step, reducing overall yield, and potentially introducing metal contaminants that complicate biological testing [1]. The 4-nitro compound has a higher molecular weight (293.32 vs. 263.34 g/mol for the free base) and distinct electronic properties due to the electron-withdrawing nitro group, which deactivates the aromatic ring toward electrophilic substitution and alters the amide bond's electronic character compared to the electron-donating 4-amino group .

Synthetic Chemistry Intermediate Derivatization

Morpholine vs. Piperidine Heterocycle: Impact on Solubility and Permeability Parameters

The morpholine ring in this compound contributes an ether oxygen as an additional hydrogen-bond acceptor, resulting in 4 total HBA counts (amide carbonyl O, morpholine ring O, morpholine N, and aromatic NH₂ N). If the morpholine were replaced by piperidine (a common medicinal chemistry bioisostere), the ether oxygen would be lost, reducing HBA count to 3 and altering TPSA from 67.6 Ų to approximately 58-60 Ų [1]. This change would predictably reduce aqueous solubility while increasing membrane permeability (a shift along the solubility-permeability continuum). The XLogP3 of 0.5 for the morpholine-containing compound reflects a favorable balance between hydrophilicity and lipophilicity for oral bioavailability according to Lipinski and Veber guidelines [1][2].

Physicochemical Profiling ADME Solubility Enhancement

Patent-Cited Role as IDO Inhibitor Pathway Intermediate: Contextual Differentiation from Non-Functionalized Benzamides

U.S. Patent 11,046,682 (filed by Beijing Innocare Pharma Tech Co., Ltd., granted June 2021) describes fused heterocyclic derivatives as IDO inhibitors for cancer treatment and references 4-amino-N-(3-morpholin-4-ylpropyl)benzamide in specific synthetic embodiments (paragraphs 0246, 0252, 0768-0771) [1]. The compound functions as a key intermediate bearing both a morpholine-propyl side chain for solubility and target engagement, and a free 4-amino group that can be elaborated into fused heterocyclic systems with IDO inhibitory activity [1]. This patent-contextualized role differentiates it from simpler benzamides lacking the morpholine-propyl appendage (e.g., 4-aminobenzamide itself, CAS 2835-68-9), which, while active as a PARP inhibitor tool compound, lacks the extended side chain necessary for IDO-targeted pharmacophore models . The specific combination of the 4-amino group with the morpholinopropyl side chain in a single intermediate enables direct entry into the patent-defined chemical space, which is of material importance for organizations developing IDO-targeted therapeutics and seeking freedom-to-operate clarity [1].

Immuno-Oncology IDO Inhibition Patent Literature Synthetic Intermediate

Recommended Research and Procurement Application Scenarios for 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide


IDO Inhibitor Medicinal Chemistry: Use as a Patent-Defined Synthetic Intermediate

Organizations pursuing IDO (indoleamine 2,3-dioxygenase) inhibitor development, particularly those monitoring the Innocare patent family (U.S. 11,046,682 / WO2018/036414), should procure this compound as a key intermediate for constructing fused heterocyclic derivatives. The compound's 4-amino group serves as the anchor point for building the fused heterocyclic core, while the morpholinopropyl side chain provides the solubility and target-engagement motifs specified in the patent claims. Using this specific intermediate ensures synthetic route fidelity and supports freedom-to-operate analysis [1][2].

Kinase-Focused Library Synthesis: Scaffold with Balanced Physicochemical Properties

With a TPSA of 67.6 Ų, XLogP3 of 0.5, and 5 rotatable bonds, this compound sits within favorable drug-like property space (compliant with both Lipinski's Rule of Five and Veber's bioavailability rules). The free 4-amino group provides a versatile derivatization point for generating focused kinase inhibitor libraries via amide coupling, sulfonylation, or reductive amination. The morpholine ring is a recognized kinase hinge-binding motif, making this scaffold particularly suitable for libraries targeting ATP-competitive kinase inhibitors [1].

Differentiation Studies Requiring Positional Isomer Comparison: 4-Amino vs. 2-Amino Benzamide Scaffolds

For structure-activity relationship (SAR) studies investigating the impact of amino group position on benzamide pharmacology, this compound serves as the para-substituted reference point against the 2-amino positional isomer (CAS 13666-71-2). The divergent hydrogen-bonding capacities (intermolecular for para vs. intramolecular for ortho) provide a controlled system for studying how positional isomerism affects target binding, cellular permeability, and metabolic stability—all critical parameters in lead optimization [2].

Synthetic Methodology Development: Amine-Functionalized Benzamide as a Derivatization Platform

The compound is well-suited as a model substrate for developing and optimizing synthetic methodologies involving aromatic amines, including Buchwald-Hartwig amination, Chan-Lam coupling, diazotization/Sandmeyer sequences, and urea/thiourea formation. Its moderate molecular weight (263.34 g/mol) and good solubility profile facilitate reaction monitoring by standard analytical techniques (TLC, LC-MS, NMR), while its commercial availability at 95-98% purity from multiple vendors ensures reproducible starting material quality [1].

Quote Request

Request a Quote for 4-amino-N-(3-morpholin-4-ylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.